5-((3-Bromobenzyl)amino)-4-chloropyridazin-3(2h)-one 5-((3-Bromobenzyl)amino)-4-chloropyridazin-3(2h)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC19954279
InChI: InChI=1S/C11H9BrClN3O/c12-8-3-1-2-7(4-8)5-14-9-6-15-16-11(17)10(9)13/h1-4,6H,5H2,(H2,14,16,17)
SMILES:
Molecular Formula: C11H9BrClN3O
Molecular Weight: 314.56 g/mol

5-((3-Bromobenzyl)amino)-4-chloropyridazin-3(2h)-one

CAS No.:

Cat. No.: VC19954279

Molecular Formula: C11H9BrClN3O

Molecular Weight: 314.56 g/mol

* For research use only. Not for human or veterinary use.

5-((3-Bromobenzyl)amino)-4-chloropyridazin-3(2h)-one -

Specification

Molecular Formula C11H9BrClN3O
Molecular Weight 314.56 g/mol
IUPAC Name 4-[(3-bromophenyl)methylamino]-5-chloro-1H-pyridazin-6-one
Standard InChI InChI=1S/C11H9BrClN3O/c12-8-3-1-2-7(4-8)5-14-9-6-15-16-11(17)10(9)13/h1-4,6H,5H2,(H2,14,16,17)
Standard InChI Key JLFZBNBURNDFJJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Br)CNC2=C(C(=O)NN=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₁H₉BrClN₃O, comprising a pyridazinone ring substituted at positions 4 and 5. Position 4 bears a chlorine atom, while position 5 is functionalized with a 3-bromobenzylamino group. The bromine atom resides at the meta position of the benzyl substituent, as confirmed by its SMILES notation: O=C1C(Cl)=C(NCC2=CC=CC(Br)=C2)C=NN1 .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular Weight314.57 g/mol
Topological Polar Surface Area (TPSA)57.78 Ų
LogP (Partition Coefficient)2.7979
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds3

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Preparation of 5-Amino-4-chloropyridazin-3(2H)-one: This intermediate (CID 95827, CAS No. 95827) is generated through chlorination and amination of pyridazinone precursors .

  • Alkylation with 3-Bromobenzyl Bromide: The primary amine group of the intermediate reacts with 3-bromobenzyl bromide in a polar aprotic solvent (e.g., DMF or DMSO) under basic conditions (e.g., K₂CO₃ or Et₃N). The reaction proceeds via nucleophilic substitution, forming the desired product .

Table 2: Representative Reaction Conditions

ParameterCondition
SolventDimethylformamide
BasePotassium Carbonate
Temperature80–100°C
Reaction Time12–24 hours

Physicochemical Properties

Solubility and Lipophilicity

With a LogP of 2.7979, the compound exhibits moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate over aqueous media . Its TPSA of 57.78 Ų suggests limited membrane permeability, aligning with the "Rule of Five" for drug-likeness .

Solid-State Characteristics

Although melting point data are unavailable, the compound’s storage guidelines (2–8°C) imply a solid-state structure prone to thermal decomposition at elevated temperatures. Crystallinity is inferred from its purification via recrystallization in solvents such as dichloromethane/hexane mixtures .

Precautionary MeasureGuidance
Personal ProtectionGloves, goggles, and respiratory mask
VentilationUse in a fume hood
First AidRinse skin/eyes with water; seek medical attention if ingested

Environmental Impact

No ecotoxicity data are available, but brominated organics often exhibit persistence in aquatic systems. Proper disposal via licensed waste management services is critical .

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